molecular formula C14H14N2O5S2 B4673698 N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzenesulfonamide

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B4673698
M. Wt: 354.4 g/mol
InChI Key: ICZMCQCPGHUZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-4-(methylthio)benzenesulfonamide, commonly known as MNBS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its mechanism of action and physiological effects. MNBS has shown promising results in various studies, and its potential for future research is significant.

Mechanism of Action

MNBS inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding environment decreases, leading to various physiological effects.
Biochemical and Physiological Effects
MNBS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of memory and learning. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MNBS has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its potential toxicity and limited availability may pose challenges for researchers.

Future Directions

The potential for future research on MNBS is significant. Some possible directions for further research include the development of MNBS-based drugs for the treatment of cancer and other diseases, the study of its effects on various physiological processes, and the exploration of its potential as a tool for chemical biology research. Additionally, further studies on the toxicity and safety of MNBS are needed to fully understand its potential applications.

Scientific Research Applications

MNBS has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MNBS has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-21-14-8-3-10(16(17)18)9-13(14)15-23(19,20)12-6-4-11(22-2)5-7-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZMCQCPGHUZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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